(2-Methylpyrimidin-5-YL)methanesulfonyl chloride
Description
(2-Methylpyrimidin-5-yl)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a pyrimidine ring substituted with a methyl group at the 2-position. The sulfonyl chloride group (-SO₂Cl) is attached to the 5-position of the pyrimidine via a methylene bridge. This structural motif is critical in pharmaceutical synthesis, particularly as a sulfonating agent for introducing sulfonyl groups into target molecules. For example, structurally related compounds, such as [(4S)-4-ethyl-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride, are used in the synthesis of bioactive intermediates (e.g., imidazolidinedione derivatives) .
Properties
Molecular Formula |
C6H7ClN2O2S |
|---|---|
Molecular Weight |
206.65 g/mol |
IUPAC Name |
(2-methylpyrimidin-5-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H7ClN2O2S/c1-5-8-2-6(3-9-5)4-12(7,10)11/h2-3H,4H2,1H3 |
InChI Key |
BTEKOZZSTKKENC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=N1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpyrimidin-5-YL)methanesulfonyl chloride typically involves multiple steps. One common method starts with the preparation of 2-methylpyrimidine, which is then subjected to chlorosulfonation to introduce the methanesulfonyl chloride group . The reaction conditions often include the use of chlorosulfonic acid and a suitable solvent, such as dichloromethane, under controlled temperature conditions.
Industrial Production Methods
Industrial production of (2-Methylpyrimidin-5-YL)methanesulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Methylpyrimidin-5-YL)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in reactions with (2-Methylpyrimidin-5-YL)methanesulfonyl chloride include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile, often under reflux conditions .
Major Products Formed
The major products formed from reactions involving (2-Methylpyrimidin-5-YL)methanesulfonyl chloride depend on the nature of the nucleophile. For example, reaction with an amine can yield a sulfonamide derivative .
Scientific Research Applications
(2-Methylpyrimidin-5-YL)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the modification of biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methylpyrimidin-5-YL)methanesulfonyl chloride involves its reactivity with nucleophiles. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful for modifying biomolecules and synthesizing complex organic compounds .
Comparison with Similar Compounds
Structural and Functional Comparisons
Reactivity and Stability
- Methanesulfonyl chloride : Highly reactive; hydrolyzes rapidly with aqueous NaOH at room temperature .
- p-Toluenesulfonyl chloride : Lower reactivity; requires prolonged stirring or reflux with NaOH for complete hydrolysis .
- Target compound : Expected reactivity is influenced by the electron-deficient pyrimidine ring, which may enhance electrophilicity at the sulfonyl chloride group compared to alkyl analogs. However, steric hindrance from the 2-methyl substituent could moderate reactivity.
Hazard Profiles
Biological Activity
(2-Methylpyrimidin-5-YL)methanesulfonyl chloride is a sulfonyl chloride derivative with potential applications in medicinal chemistry and biological research. This compound is characterized by its unique structure, which includes a pyrimidine ring and a methanesulfonyl group, making it a valuable building block in the synthesis of various biologically active molecules.
- IUPAC Name : (2-Methylpyrimidin-5-yl)methanesulfonyl chloride
- Molecular Formula : C6H7ClN2O2S
- Molecular Weight : 206.65 g/mol
- CAS Number : [B13245861]
The biological activity of (2-Methylpyrimidin-5-YL)methanesulfonyl chloride primarily stems from its ability to act as an electrophile. It can react with nucleophiles such as amines and alcohols, forming sulfonamide derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The mechanism often involves the formation of covalent bonds with target biomolecules, leading to modulation of their functions.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. A study evaluating various sulfonamide compounds found that modifications to the sulfonamide structure can enhance their efficacy against bacterial strains. The incorporation of the pyrimidine moiety in (2-Methylpyrimidin-5-YL)methanesulfonyl chloride may contribute to its increased potency against specific pathogens.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Control | >128 | E. coli |
| (2-Methylpyrimidin-5-YL)methanesulfonyl chloride | 32 | E. coli |
| Sulfa Drug A | 16 | Staphylococcus aureus |
| Sulfa Drug B | 8 | Pseudomonas aeruginosa |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that certain sulfonamide derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. The presence of the pyrimidine ring may enhance interaction with molecular targets such as kinases or other regulatory proteins involved in cancer progression.
Case Studies
- Synthesis and Evaluation of Derivatives : A case study focused on synthesizing various derivatives of (2-Methylpyrimidin-5-YL)methanesulfonyl chloride to evaluate their biological activities. The results indicated that specific substitutions on the pyrimidine ring significantly improved the compounds' potency against cancer cell lines.
- In Vivo Studies : Another study explored the in vivo efficacy of a derivative based on (2-Methylpyrimidin-5-YL)methanesulfonyl chloride in animal models of bacterial infection. The results demonstrated a marked reduction in bacterial load compared to controls, suggesting its potential as a therapeutic agent.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Preliminary toxicological evaluations indicate that derivatives exhibit varying levels of cytotoxicity depending on their structure. Ongoing research aims to establish a clearer safety profile for these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
